Acridine Orange hydrochloride hydrate

Vue d'ensemble

Description

Acridine Orange hydrochloride hydrate is a metachromatic dye known for its ability to stain nucleic acids. It is widely used in various scientific fields due to its unique properties. The compound is characterized by its orange color and its ability to intercalate into DNA and RNA, making it a valuable tool in molecular biology and cytochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acridine Orange hydrochloride hydrate is typically synthesized through the condensation of 1,3-diaminobenzene with suitable benzaldehydes. One common method involves the reaction of dimethylamino benzaldehyde with N,N-dimethyl-1,3-diaminobenzene. Another method is the Eschweiler–Clarke reaction of 3,6-acridinediamine .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for scientific and medical applications .

Analyse Des Réactions Chimiques

Basic Chemical Reactions

Acridine Orange (AO) undergoes several fundamental reactions, including:

1.1. N-Alkylation

AO reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated acridinium salts. These intermediates are then oxidized to acridones using alkaline potassium ferricyanide .

1.2. Reduction

AO is reduced to 9,10-dihydroacridine (leucoacridine) via chemical or electrochemical methods. This reaction is reversible under oxidative conditions .

1.3. Oxidation

Oxidation with potassium permanganate yields acridinic acid (C₉H₅N(CO₂H)₂), a dicarboxylic acid derivative .

Decomposition and Hazardous Reactions

2.1. Thermal Decomposition

When heated, AOH releases toxic fumes of hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon monoxide (CO) .

2.2. Violent Reactions

AOH reacts violently with strong oxidizers (e.g., peroxymonosulfuric acid), producing acridine amine oxide .

2.3. Dust Explosion Risk

Fine dust particles of AOH can ignite under high temperatures, posing a dust explosion hazard .

Nucleic Acid Interactions

AOH binds to DNA and RNA through intercalation (double-stranded DNA) or electrostatic attraction (single-stranded RNA):

| Binding Type | Fluorescence Emission | Wavelength (nm) |

|---|---|---|

| Double-stranded DNA | Green | 525 |

| Single-stranded RNA | Red | 650 |

This dual fluorescence allows differentiation between DNA and RNA in situ .

Spectroscopy and Photophysics

AOH exhibits concentration-dependent metachromasia:

-

Low Concentration (Green) : Emission at 525 nm (DNA intercalation).

-

High Concentration (Red) : Emission at 590 nm (protonated in lysosomes) .

| Property | Value |

|---|---|

| Molar Extinction Coefficient (ε) | ≥14,000 (227–233 nm) |

| Solubility in Water | 0.1% (orange-red solution) |

Stability and Reactivity

5.1. Storage Conditions

AOH is stable at +4°C for ≥2 years but degrades under light or moisture .

5.2. Reactivity

AOH is incompatible with strong acids (e.g., sulfuric acid) and bases. Its reactivity is enhanced in acidic environments .

Computational Insights

Density functional theory (DFT) studies reveal:

Applications De Recherche Scientifique

Key Applications

-

Cell Viability Assays

- Acridine Orange is extensively used to assess cell health and viability. It can distinguish between live cells (which fluoresce green) and dead cells (which fluoresce red) based on membrane integrity. This application is crucial in cytotoxicity studies and drug testing.

-

Fluorescent Microscopy

- The compound serves as a powerful fluorescent dye for visualizing cellular components under a fluorescence microscope. Its ability to intercalate into DNA allows researchers to study cellular structures, such as nuclei, and understand cellular functions better.

-

Microbial Detection

- In microbiology, Acridine Orange is employed to stain bacteria and fungi, facilitating their identification and enumeration in various samples. Its penetrative capability makes it effective for detecting viable microorganisms in environmental and clinical samples.

-

Apoptosis Studies

- The dye plays a significant role in apoptosis research, indicating changes in cell membrane integrity and mitochondrial function. It helps elucidate the mechanisms of programmed cell death, which is vital for cancer research and therapeutic development.

-

Histological Applications

- Acridine Orange is also utilized in histology for staining tissue samples. This enhances the visualization of cellular morphology and pathology, aiding in medical research across various fields.

Data Table: Summary of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Cell Viability Assays | Differentiates live from dead cells using fluorescence | Essential for cytotoxicity testing |

| Fluorescent Microscopy | Stains nucleic acids for visualization under a microscope | Aids in studying cellular structures |

| Microbial Detection | Stains bacteria and fungi for identification | Effective for detecting viable microorganisms |

| Apoptosis Studies | Indicates changes in membrane integrity | Important for understanding programmed cell death |

| Histological Applications | Enhances visualization of tissue samples | Useful in medical research |

Case Studies

-

Cell Proliferation Studies

- A study published in the Journal of Cell Biology demonstrated the effectiveness of Acridine Orange in assessing the proliferation rates of cancer cells treated with various chemotherapeutic agents. The results indicated a clear distinction between treated (dead) and untreated (live) cells, showcasing its utility in evaluating drug efficacy .

- Microbial Viability Testing

- Apoptosis Mechanisms

Mécanisme D'action

Acridine Orange hydrochloride hydrate exerts its effects through intercalation into DNA and RNA. At low concentrations, it intercalates into DNA and precipitates RNA. At high concentrations, it denatures and precipitates both RNA and DNA. The compound also enters acidic organelles in a pH-dependent manner, giving green fluorescence at neutral pH and bright red fluorescence in acidic conditions .

Comparaison Avec Des Composés Similaires

- Acridone

- 9-amino acridine hydrochloride hydrate

- Proflavin

- Acridine Yellow

Comparison: Acridine Orange hydrochloride hydrate is unique due to its metachromatic properties and its ability to differentially stain double-stranded and single-stranded nucleic acids. This makes it particularly valuable in applications requiring precise nucleic acid detection and analysis .

Activité Biologique

Acridine Orange hydrochloride hydrate (AO) is a metachromatic fluorescent dye widely used in biological research due to its unique properties as a nucleic acid binding agent. This article provides a detailed examination of its biological activity, applications, and relevant research findings.

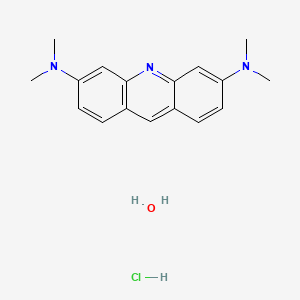

- Chemical Name : N, N, N', N'-Tetramethyl-3,6-acridinediamine hydrochloride

- Molecular Formula : CHClN

- Molecular Weight : 301.81 g/mol

- Purity : ≥98% (HPLC)

- Appearance : Orange to red powder

- Melting Point : 284-287 °C

- Solubility : Soluble in water and DMSO

Acridine Orange exhibits distinct fluorescence characteristics based on its interaction with nucleic acids:

- DNA Binding : Emits green fluorescence (excitation at 502 nm, emission at 525 nm) when intercalated into double-stranded DNA.

- RNA Binding : Emits red fluorescence (excitation at 460 nm, emission at 650 nm) when binding to single-stranded RNA or electrostatically to phosphate groups of RNA.

- Acidic Conditions : In acidic environments, it emits orange fluorescence (excitation at 475 nm, emission at 590 nm), allowing visualization of acidic organelles such as lysosomes.

Applications in Biological Research

- Cell Cycle Analysis : AO is extensively used in flow cytometry and fluorescence microscopy to determine cell cycle phases by staining DNA.

- Apoptosis Detection : It differentiates between live and dead cells based on membrane integrity; viable cells exhibit green fluorescence while dead cells show red fluorescence.

- Autophagy Studies : AO is employed to analyze autophagic processes by staining acidic organelles, providing insights into cellular degradation pathways.

- Visual Detection of Nucleic Acids : It is utilized for the detection of nucleic acids in agarose and polyacrylamide gels.

Case Studies and Experimental Data

Recent studies have highlighted the versatility of Acridine Orange in various applications:

- A study demonstrated that AO can effectively stain intracellular acidic vesicles, aiding in the measurement of lysosomal membrane permeability (LMP) and autophagy detection .

- Another investigation explored the use of watermelon rinds as a cost-efficient adsorbent for removing acridine orange from contaminated water, showcasing its environmental applications .

Table 1: Summary of Key Research Findings

Propriétés

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.ClH.H2O/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;/h5-11H,1-4H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAAUEXLEKAEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704465-79-1 | |

| Record name | (6-dimethylaminoacridin-3-yl)-dimethyl-amine hydrochloride, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.